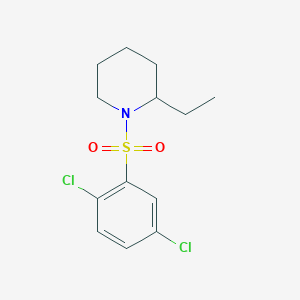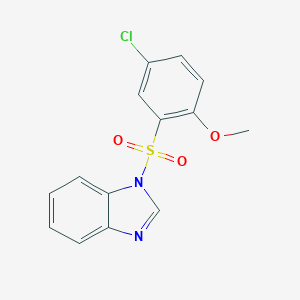
1-(5-クロロ-2-メトキシフェニル)スルホニルベンゾイミダゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole involves the reaction of 2-methyl-1H-benzo[d]imidazole with 5-chloro-2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature.
Molecular Structure Analysis
The molecular formula of 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole is C14H11ClN2O3S . It has an average mass of 322.767 Da and a mono-isotopic mass of 322.017883 Da .
作用機序
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole involves the inhibition of protein kinases, which are enzymes that play a critical role in various cellular processes such as cell proliferation, differentiation, and apoptosis. 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole has been shown to selectively inhibit certain protein kinases, such as cyclin-dependent kinases, which are involved in cell cycle regulation. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit inflammation, and reduce oxidative stress. In addition, 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole has been shown to have anti-microbial properties against various bacterial strains.
実験室実験の利点と制限
One of the main advantages of using 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole in lab experiments is its selectivity for certain protein kinases, which allows for the specific targeting of cellular processes. In addition, 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole has been shown to have low toxicity and high stability, making it a suitable tool for long-term studies. However, one of the limitations of using 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole is its high cost, which may limit its use in some research settings.
将来の方向性
There are several future directions for research on 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole. One area of research is the development of more efficient synthesis methods to reduce the cost of producing 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole. Another area of research is the identification of new protein kinases that are selectively inhibited by 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole. In addition, further studies are needed to understand the full range of biochemical and physiological effects of 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole and its potential use in various disease models.
Conclusion:
In conclusion, 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole is a compound that has been extensively studied for its potential use in various scientific research applications. Its selective inhibition of protein kinases has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. While there are limitations to its use, 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole holds promise for future research in the development of new treatments for various diseases.
合成法
The synthesis of 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole involves the reaction of 5-chloro-2-methoxyaniline with 4-fluorobenzenesulfonyl chloride in the presence of a base such as sodium carbonate. The resulting product is then treated with potassium carbonate and 1,2-dibromoethane to yield 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole. This synthesis method has been optimized to produce high yields of 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole with high purity.
科学的研究の応用
特性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3S/c1-20-13-7-6-10(15)8-14(13)21(18,19)17-9-16-11-4-2-3-5-12(11)17/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQPVRGSCAIDNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C=NC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


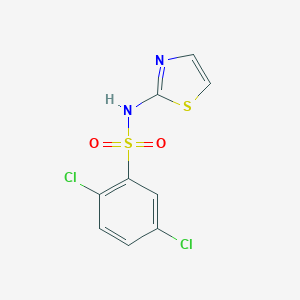
![N-{4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]phenyl}acetamide](/img/structure/B368739.png)
![1-[(4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B368743.png)
![1-[(4-ethylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B368745.png)

![2-hydroxy-N'-[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B368752.png)
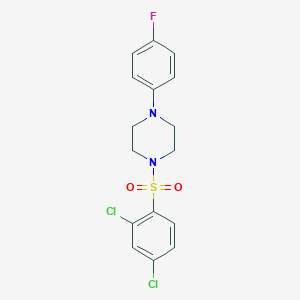
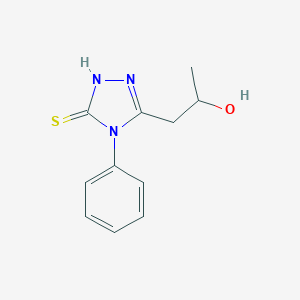
![4,8-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B368759.png)
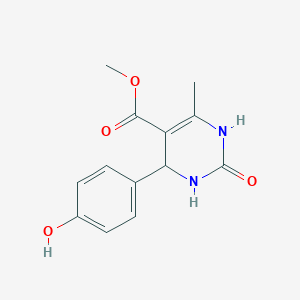
![N-[3-chloro-4-(2-furoylamino)phenyl]nicotinamide](/img/structure/B368770.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B368785.png)
